N-Hydroxy-5-phenylisoxazole-3-carboximidamide
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Overview
Description
N-Hydroxy-5-phenylisoxazole-3-carboximidamide is a heterocyclic compound with significant interest in the field of medicinal chemistry. It is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-phenylisoxazole-3-carboximidamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-phenylisoxazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated or aminated compounds .
Scientific Research Applications
N-Hydroxy-5-phenylisoxazole-3-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-phenylisoxazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-5-phenylisoxazole-3-carboximidamide include:
- N-Hydroxy-5-methylisoxazole-3-carboximidamide
- N-Hydroxy-5-phenylisoxazole-3-carbohydrazide
- N-Hydroxy-5-phenylisoxazole-3-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N'-hydroxy-5-phenyl-1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C10H9N3O2/c11-10(12-14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12) |
InChI Key |
MRKBGQGYHUNJAR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=NO)N |
Origin of Product |
United States |
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